BenchChemオンラインストアへようこそ!

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine

Physicochemical profiling Lipophilicity Screening library design

Procure this compound to access the privileged 3,4-dimethylphenylsulfonyl/4-methylpiperidine combination quantified by LogP ~4.0–4.1, tPSA 37.4 Ų, NRB=1, Hacc=3, and Hdon=0. These measurable property differences—vs. des-methyl, mono-methyl, or piperazine analogs—directly impact membrane permeability, off-target binding, and metabolic stability for TMK, mGlu₄, and sigma receptor screening. Use with CAS 71796-11-7 and CAS 4703-22-4 to build a three-point SAR matrix covering both phenyl and piperidine vectors. Recommended DMSO stock ≤10 mM, aqueous dilution ≥1% DMSO to avoid precipitation.

Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
Cat. No. B5754050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine
Molecular FormulaC14H21NO2S
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-5-4-12(2)13(3)10-14/h4-5,10-11H,6-9H2,1-3H3
InChIKeyANNZVVIHJCZDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Dimethylphenyl)sulfonyl]-4-methylpiperidine (CAS 438478-82-1): Procurement-Relevant Structural and Property Profile


1-[(3,4-Dimethylphenyl)sulfonyl]-4-methylpiperidine (CAS 438478-82-1) is a synthetic N-sulfonylpiperidine derivative with the molecular formula C₁₄H₂₁NO₂S and a molecular weight of 267.39 g·mol⁻¹ . The compound features a 3,4-dimethylphenylsulfonyl group attached to the nitrogen of a 4-methylpiperidine ring, placing it within the broader sulfonamide class. Its structure combines two key pharmacophoric elements—a methyl-substituted piperidine core and a dimethyl-substituted arylsulfonyl moiety—that are individually represented across multiple medicinal chemistry programs targeting bacterial thymidylate kinase (TMK), metabotropic glutamate receptor 4 (mGlu₄), and sigma receptors [1][2]. However, direct bioactivity data for this specific compound remains limited in the public domain; its differentiation value for procurement therefore rests primarily on quantifiable physicochemical and structural distinctions relative to its closest commercially available analogs.

Why 1-[(3,4-Dimethylphenyl)sulfonyl]-4-methylpiperidine Cannot Be Interchanged with Generic Sulfonylpiperidine Analogs


Within the N-sulfonylpiperidine chemical space, small structural variations produce quantifiable differences in lipophilicity, aqueous solubility, and hydrogen-bonding capacity that directly impact membrane permeability, off-target binding, and metabolic stability [1][2]. The target compound uniquely combines a 3,4-dimethyl substitution pattern on the phenyl ring with a 4-methyl substituent on the piperidine core—two structural features that are each independently associated with distinct SAR outcomes in published programs. For instance, in the sulfonylpiperidine TMK inhibitor series, phenyl ring substitution and piperidine core modification both critically modulated logD, antibacterial MIC values, and selectivity over the human TMK homolog (>10⁵-fold window reported for optimized analogs) [1]. Similarly, the 3,4-dimethylphenylsulfonyl motif was specifically identified as the optimal phenyl replacement in a mGlu₄ positive allosteric modulator (PAM) series, with other substitution patterns showing reduced potency [2]. Generic interchange with analogs lacking either the 4-methylpiperidine core or the 3,4-dimethylphenyl group therefore risks compromising the physicochemical and pharmacological profile that this specific combination affords. Procurement decisions must account for these measurable property differences rather than treating all sulfonylpiperidines as functionally equivalent screening inputs.

Quantitative Differentiation Evidence for 1-[(3,4-Dimethylphenyl)sulfonyl]-4-methylpiperidine Versus Closest Structural Analogs


Physicochemical Property Comparison: LogP and Topological Polar Surface Area Differentiation from Mono-Methylphenyl and Unsubstituted Piperidine Analogs

The target compound shows a calculated LogP value approximately 0.5–1.0 units higher than analogs lacking both the 3,4-dimethylphenyl and 4-methylpiperidine features, based on comparative data from the Hit2Lead screening compound database . Specifically, 1-[(4-methylphenyl)sulfonyl]piperidine (single methyl on phenyl, no piperidine methyl) has a measured LogP of 3.02 , while 4-methyl-1-[(4-methylphenyl)sulfonyl]piperidine (single methyl on phenyl, with piperidine 4-methyl) has LogP of 3.54—a +0.52 log unit increase attributable solely to the 4-methylpiperidine modification . The target compound adds a second methyl group on the phenyl ring (3,4-dimethyl), which is expected to contribute an additional ~0.5 log unit based on the methylene fragment contribution to LogP. The topological polar surface area (tPSA) is conserved at 37.4 Ų across the 4-methylpiperidine-containing analogs , indicating that the lipophilicity increase is achieved without compromising hydrogen-bonding capacity—a profile favorable for blood-brain barrier penetration and membrane partitioning.

Physicochemical profiling Lipophilicity Screening library design Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation: Impact on Ligand Efficiency Metrics in Fragment-Based and HTS Campaigns

The target compound (MW = 267.39 g·mol⁻¹) occupies a distinct molecular weight bracket compared to its closest analogs, with implications for ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations in hit triage . The unsubstituted piperidine analog 1-[(3,4-dimethylphenyl)sulfonyl]piperidine has MW = 253.36 g·mol⁻¹ (ΔMW = −14.03) , while the piperazine core analog 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has MW = 268.38 g·mol⁻¹ (ΔMW = +0.99) . This incremental MW difference of ~14 Da relative to the des-methyl piperidine analog corresponds to exactly one methylene unit—a modification that, when accompanied by improved potency in target-based assays, can maintain or improve LE values. In the sulfonylpiperidine TMK inhibitor series, the structure-guided optimization campaign demonstrated that small MW changes through methyl substitution on either the phenyl ring or piperidine core could dramatically affect both enzymatic IC₅₀ and antibacterial MIC values [1].

Ligand efficiency Fragment-based drug discovery High-throughput screening Molecular complexity

Class-Level Evidence: Sulfonylpiperidine Core as a Validated Gram-Positive TMK Inhibitor Scaffold with Structure-Guided SAR

The sulfonylpiperidine chemotype has been validated as a novel antibacterial inhibitor class targeting Gram-positive thymidylate kinase (TMK), with co-crystal structures (PDB: 4HLD, 4HLC) confirming a conserved binding mode involving hydrogen bonds with Arg48 in the *Staphylococcus aureus* TMK active site [1][2]. In the published SAR series, optimization of the phenyl sulfonamide substituent and piperidine core modifications produced lead compound 11, which achieved potent enzymatic inhibition coupled with excellent MIC values against a broad spectrum of Gram-positive bacteria and >10⁵-fold selectivity versus the human TMK homolog [1]. The 3,4-dimethylphenylsulfonyl motif present in the target compound provides a specific arrangement of hydrophobic contacts with the enzyme binding pocket that differs from the mono-methyl or unsubstituted phenyl analogs previously profiled in this series. Separately, in the mGlu₄ PAM program, the N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide compound was identified as the most potent PAM from a systematic phenyl replacement study, indicating that the 3,4-dimethyl substitution pattern is specifically favored for this target class [3]. Although direct TMK IC₅₀ or mGlu₄ EC₅₀ data for the target compound itself are not publicly available, the class-level SAR strongly supports the selection of the combined 3,4-dimethylphenyl + 4-methylpiperidine architecture for antibacterial or CNS-targeted screening programs.

Antibacterial Thymidylate kinase Gram-positive Structure-based drug design

Aqueous Solubility (LogSW) Differentiation: 4-Methylpiperidine Modification Reduces Solubility in a Quantifiable Manner

The introduction of a 4-methyl substituent on the piperidine ring produces a measurable decrease in aqueous solubility. Comparative Hit2Lead data show that 4-methyl-1-[(4-methylphenyl)sulfonyl]piperidine (LogSW = −4.07) is approximately 0.55 log units less soluble than 1-[(4-methylphenyl)sulfonyl]piperidine (LogSW = −3.52) , a reduction attributable solely to the 4-methylpiperidine modification. Extrapolating to the target compound, which carries both the 4-methylpiperidine and an additional phenyl methyl group, the predicted LogSW is approximately −4.5 to −4.6, representing a ~3.5-fold further reduction in aqueous solubility relative to the least soluble measured analog. This solubility profile is consistent with the increased LogP and must be factored into assay design—specifically, DMSO stock concentration limits and aqueous dilution protocols—to avoid compound precipitation and false-negative screening results.

Aqueous solubility LogSW Precipitation risk Assay interference

Hydrogen Bond Acceptor Count Differentiation from Piperazine-Core Analogs: Impact on Permeability and Selectivity Profiles

The target compound employs a piperidine core (one nitrogen, Hacc = 3) rather than the piperazine core (two nitrogens, Hacc = 4) found in the structurally analogous 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine . The piperazine analog gains one additional hydrogen bond acceptor (the second ring nitrogen), which increases topological polar surface area and can reduce passive membrane permeability while potentially introducing additional off-target interactions with aminergic GPCRs and ion channels [1]. Piperidine-based sulfonamides have a well-precedented track record in CNS-penetrant programs (e.g., 5-HT₂A antagonists, sigma receptor ligands), whereas piperazine-containing sulfonamides are more commonly associated with peripheral and enteric targets [2]. The absence of the second basic nitrogen in the piperidine scaffold also eliminates the pH-dependent ionization complexity that complicates logD measurements and permeability predictions for piperazine derivatives, simplifying PK/PD modeling in early-stage programs.

Hydrogen bonding Membrane permeability Piperidine vs. piperazine Off-target selectivity

Rotatable Bond Count and Conformational Restriction: Impact on Entropic Binding Penalty and Screening Hit Rates

The target compound possesses only 1 rotatable bond (the C–N bond connecting the piperidine ring to the sulfonyl group), identical to that of 4-methyl-1-[(4-methylphenyl)sulfonyl]piperidine as cataloged in the Hit2Lead database . This low rotatable bond count is a hallmark of conformationally restricted sulfonylpiperidine scaffolds and is notable because the 3,4-dimethyl substitution on the phenyl ring does not introduce additional rotatable bonds compared to mono-methyl or unsubstituted phenyl analogs. In the broader screening library context, compounds with ≤3 rotatable bonds have been associated with higher hit rates in fragment-based and HTS campaigns due to reduced entropic penalty upon target binding [1]. The target compound's NRB = 1 value is lower than many drug-like molecules (median NRB ≈ 5 for oral drugs) and compares favorably to the piperazine analog 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine, which also has NRB ≈ 1 but with additional conformational complexity from the second ring nitrogen.

Conformational flexibility Rotatable bonds Entropic penalty Screening library design

Recommended Procurement and Application Scenarios for 1-[(3,4-Dimethylphenyl)sulfonyl]-4-methylpiperidine Based on Quantitative Differentiation Evidence


Gram-Positive Antibacterial Screening Cascades Targeting Thymidylate Kinase (TMK)

Procure this compound as part of a focused sulfonylpiperidine library for TMK inhibition screening. The class-level SAR from Martínez-Botella et al. (2013) demonstrates that sulfonylpiperidines engage the *S. aureus* TMK active site via hydrogen bonds with Arg48 and achieve >10⁵-fold selectivity over human TMK . The 3,4-dimethylphenyl substitution pattern provides a specific hydrophobic contact profile that differs from the previously optimized lead compound 11, and the conserved low rotatable bond count (NRB = 1) suggests a favorable entropic binding profile. Pair this compound with the des-methyl piperidine analog (CAS 71796-11-7) and the mono-methylphenyl analog (CAS 4703-22-4) to establish a three-point SAR matrix exploring both phenyl and piperidine substitution effects. Use the predicted LogSW ≈ −4.5 to −4.6 to guide DMSO stock concentration (recommend ≤10 mM) and aqueous dilution (≥1% DMSO final) to avoid precipitation artifacts in MIC assays.

CNS-Penetrant Screening Programs for Neurological Targets (mGlu₄, Sigma Receptors, 5-HT₂A)

Select this compound for CNS-focused screening libraries where the combined LogP (~4.0–4.1) and tPSA (37.4 Ų) fall within the favorable CNS multiparameter optimization (MPO) space (CNS MPO score predicted ≥4.5 based on these properties) . The 3,4-dimethylphenylsulfonyl motif was specifically identified as the optimal phenyl replacement in mGlu₄ PAM lead optimization, demonstrating that this substitution pattern is privileged for CNS target engagement [1]. The single basic center (piperidine pKₐ ≈ 11.2) avoids the pH-dependent ionization complexity of piperazine analogs and predicts consistent brain penetration independent of regional pH variations. The piperidine core is also precedented in sigma receptor ligand programs, where 4-substituted piperidine sulfonamides show nanomolar σ₁ affinity [2], providing a secondary screening hypothesis for this chemotype.

Physicochemical Property-Driven Screening Library Design and Diversity Selection

Use this compound as a representative member of the 'moderate lipophilicity, low tPSA, constrained scaffold' quadrant in diversity-oriented screening library design. Its quantified properties—LogP ≈ 4.0–4.1, tPSA = 37.4 Ų, NRB = 1, Hacc = 3, Hdon = 0—place it in a distinct region of chemical space relative to both its less lipophilic analogs (LogP = 3.02–3.54) and its piperazine-core counterpart (Hacc = 4) . When constructing a screening set from commercially available sulfonylpiperidines, include this compound alongside the four closest analogs identified in this guide to cover the key property axes (logP, Hacc, MW) systematically. The MW of 267 Da also makes this compound suitable for both HTS (rule-of-5 compliant) and fragment-based screening (as a 'larger fragment' or scaffold for fragment growing), maximizing its utility across screening paradigms [1].

Medicinal Chemistry Hit-to-Lead Optimization with Focused SAR Around the 3,4-Dimethylphenyl and 4-Methylpiperidine Motifs

For programs that have identified a sulfonylpiperidine hit and require systematic SAR exploration of the phenyl and piperidine substitution vectors, this compound serves as a strategic intermediate point in a property- and structure-based optimization matrix. The 4-methyl group on piperidine provides a ~0.5 log unit increase in LogP and a ~0.55 log unit decrease in LogSW relative to the unsubstituted piperidine analog, allowing medicinal chemists to titrate lipophilicity through simple methyl deletion/addition without altering the core scaffold . Simultaneously, the 3,4-dimethylphenyl motif can be compared head-to-head with mono-methyl (4-methyl), unsubstituted phenyl, and regioisomeric dimethyl (2,5-dimethyl; 2,4-dimethyl) analogs to establish the contribution of each methyl group to target potency, selectivity, and ADME properties. This dual-vector SAR approach maximizes the information gained per synthesized and tested compound, improving the efficiency of the hit-to-lead phase.

Quote Request

Request a Quote for 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.